Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with heptan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be employed.
Major Products Formed
Oxidation: Formation of 5-(2,4-dichlorophenoxy)-2-aminobenzoate.
Reduction: Formation of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and heptan-2-ol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of agrochemicals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.
Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the presence of both a nitro group and a dichlorophenoxy group, which confer specific chemical and biological properties
Properties
CAS No. |
62214-14-6 |
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Molecular Formula |
C20H21Cl2NO5 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
heptan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C20H21Cl2NO5/c1-3-4-5-6-13(2)27-20(24)16-12-15(8-9-18(16)23(25)26)28-19-10-7-14(21)11-17(19)22/h7-13H,3-6H2,1-2H3 |
InChI Key |
IGJBAMLROGRBLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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